4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the condensation of thioglycolic acid with aromatic aldehydes, leading to thiazolidinone derivatives. For example, compounds have been synthesized through the reaction of thioglycolic acid with 2, 3, 4 (trisubstituted benzaldehyde) – N-(6-fluro-7-chloro-1,3-benzothiazol-2-yl) semicarbazon to produce various derivatives exhibiting potential anthelmintic activity (Sarkar, Dwivedi, & Chauhan, 2013).
Molecular Structure Analysis
The molecular structure of the title compound has been characterized as having an essentially planar 5-benzylidene-thiazolidine moiety, to which the 4-aminobenzoic acid fragment is inclined at a specific angle, demonstrating the compound's planarity and the orientation of its functional groups (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, including cycloaddition with mercaptoacetic acid/2-mercaptopropionic acid to yield 4-oxothiazolidin-3-yl bibenzyls, demonstrating their reactivity and the potential for generating diverse derivatives with varying biological activities (Siddiqui, Singh, Singh, & Singh, 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, specific details on these properties for “4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid” are scarce in the literature reviewed.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, highlight the compound's versatility. For instance, these thiazolidinone derivatives have shown a range of biological activities, such as anticonvulsant and antimicrobial properties, indicating their chemical reactivity and potential for therapeutic applications (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).
Scientific Research Applications
Synthesis and Antimicrobial Properties
The synthesis of derivatives of 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid and their antimicrobial properties have been explored extensively. A study by Frolov et al. (2017) focused on the synthesis of N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides and evaluated their antimicrobial activity. Compounds from this research exhibited significant activity against S. aureus, indicating their potential as antimicrobial agents (Frolov et al., 2017).
Anticancer and Trypanocidal Activities
Research by Holota et al. (2019) synthesized a series of novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluating their trypanocidal activity towards Trypanosoma brucei brucei and Trypanosoma brucei gambiense. Some compounds demonstrated potent inhibitory effects on parasite growth at sub-micromolar concentrations, indicating significant antitrypanosomal activity. Additionally, one compound exhibited broad anticancer activity across 59 human tumor cell lines, showcasing the dual therapeutic potential of these derivatives (Holota et al., 2019).
Anti-Toxoplasma gondii and Antimicrobial Activities
Another study conducted by de Aquino et al. (2008) synthesized a new series of 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids, which were characterized and evaluated for their in vitro anti-Toxoplasma gondii activity. The study found that all compounds effectively reduced the percentage of infected cells, leading to parasite elimination. Moreover, some 4-thiazolidinones showed potent antimicrobial activity, suggesting their application in treating infections caused by Toxoplasma gondii and other microbes (de Aquino et al., 2008).
Photophysical Properties and Chemical Sensing
Jachak et al. (2021) synthesized novel d-π-A type chromophores based on 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid derivatives, exploring their photophysical properties. These compounds showed significant absorption and emission wavelength ranges, indicating potential applications in chemical sensing and fluorescence-based assays. Their study highlights the impact of structural manipulation on the photophysical properties of these chromophores, providing insight into their use in fluorescence-based technologies (Jachak et al., 2021).
properties
IUPAC Name |
4-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHAHOKZBWVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333495 | |
Record name | 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid | |
CAS RN |
101439-76-3 | |
Record name | 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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